molecular formula C16H15N3O2 B11349164 2-furyl-N-[(1-prop-2-enylbenzimidazol-2-yl)methyl]carboxamide

2-furyl-N-[(1-prop-2-enylbenzimidazol-2-yl)methyl]carboxamide

Cat. No.: B11349164
M. Wt: 281.31 g/mol
InChI Key: IMNKAYCZQFACDN-UHFFFAOYSA-N
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Description

2-furyl-N-[(1-prop-2-enylbenzimidazol-2-yl)methyl]carboxamide is a synthetic small molecule characterized by a benzimidazole core substituted with a propenyl group at the N1 position and a furyl carboxamide moiety at the C2 position. The benzimidazole scaffold is renowned for its versatility in medicinal chemistry, often contributing to interactions with biological targets such as enzymes or receptors via hydrogen bonding and π-π stacking . The propenyl side chain may enhance metabolic stability, while the furyl carboxamide group could influence solubility and target affinity. Structural elucidation of this compound likely employs crystallographic tools like SHELX programs, particularly SHELXL for refinement, given its prevalence in small-molecule analysis .

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

N-[(1-prop-2-enylbenzimidazol-2-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C16H15N3O2/c1-2-9-19-13-7-4-3-6-12(13)18-15(19)11-17-16(20)14-8-5-10-21-14/h2-8,10H,1,9,11H2,(H,17,20)

InChI Key

IMNKAYCZQFACDN-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-furyl-N-[(1-prop-2-enylbenzimidazol-2-yl)methyl]carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-furyl-N-[(1-prop-2-enylbenzimidazol-2-yl)methyl]carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Activity and Target Engagement

  • Quinoline carboxamides: Demonstrated immunomodulatory and anticancer effects via AhR agonism, but with notable immunotoxicity and thyroid disruption in Sprague-Dawley rats .

Toxicity and Metabolism

  • Target compound: No in vivo toxicity data are available. The propenyl group may reduce metabolic deactivation compared to acetylated prodrugs like laquinimod metabolites, which require deacetylation for activation .
  • Quinoline derivatives: Exhibit dose-dependent immunotoxicity (e.g., thymic atrophy) and hepatic enzyme induction in rats, linked to their persistent AhR activation .

Physicochemical Properties

Property 2-furyl-N-[(1-prop-2-enylbenzimidazol-2-yl)methyl]carboxamide Quinoline Carboxamides (e.g., tasquinimod metabolite)
Molecular Weight ~350 g/mol ~400–450 g/mol
Solubility (logP) Moderate (estimated 2.5–3.5) Low (logP >4) due to lipophilic substituents
Metabolic Stability High (propenyl group resists oxidation) Variable (dependent on deacetylation efficiency)
Bioavailability Not yet tested Moderate (prodrug design enhances absorption)

Research Findings and Gaps

  • Structural Insights : Crystallography using SHELXL could resolve the compound’s conformation, aiding in docking studies to predict target interactions .
  • Biological Data: Unlike quinoline derivatives, the target compound lacks in vivo validation, necessitating studies in models like H4IIE cells (used for AhR activation assays in prior work) .

Biological Activity

The compound 2-furyl-N-[(1-prop-2-enylbenzimidazol-2-yl)methyl]carboxamide , also known by its IUPAC name, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C29H30N2O8C_{29}H_{30}N_{2}O_{8} with a molecular weight of approximately 534.6 g/mol. The structure includes a furan ring, a benzimidazole moiety, and an alkenyl side chain, which contribute to its biological activity.

Structure Summary

PropertyValue
Molecular FormulaC29H30N2O8
Molecular Weight534.6 g/mol
IUPAC Name(2S)-2-(2-carboxyethyl)-6-[[[2-(furan-2-ylmethylcarbamoyl)phenyl]methyl-prop-2-enylamino]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
XLogP3-AA0.7
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count9

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds structurally related to 2-furyl-N-[(1-prop-2-enylbenzimidazol-2-yl)methyl]carboxamide . For instance, derivatives of furan have been shown to inhibit the main protease (Mpro) of SARS-CoV-2 with varying degrees of potency. One derivative exhibited an IC50 value of 1.55 μM against Mpro, indicating significant antiviral activity .

The proposed mechanism of action involves the inhibition of viral proteases, which are essential for viral replication. The interaction between the compound and the active site of Mpro suggests that it may form reversible covalent bonds with key residues in the enzyme, thereby blocking its activity .

Cytotoxicity Studies

In vitro cytotoxicity assessments have indicated that some derivatives exhibit low cytotoxicity, with CC50 values exceeding 100 μM in Vero and MDCK cell lines. This suggests a favorable safety profile for further development .

Study 1: SARS-CoV-2 Inhibition

A study focused on the synthesis and evaluation of furan-containing compounds as inhibitors of SARS-CoV-2 Mpro found that modifications to the furan moiety significantly impacted inhibitory activity. The most potent compound identified had an IC50 value comparable to leading antiviral agents, demonstrating the potential for structural optimization in drug design .

Study 2: Structure-Activity Relationship (SAR)

Another research effort explored the SAR of various benzimidazole derivatives, including those similar to 2-furyl-N-[(1-prop-2-enylbenzimidazol-2-yl)methyl]carboxamide . It was found that specific substitutions on the benzimidazole ring enhanced biological activity while maintaining low toxicity levels. This insight is crucial for guiding future modifications aimed at improving efficacy .

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